![molecular formula C18H23NO2 B5720733 2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
2-[(3-phenoxybenzyl)(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-phenoxybenzyl)(propyl)amino]ethanol, also known as PBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBPE is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-phenoxybenzyl)(propyl)amino]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have insecticidal properties, causing paralysis and death in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-phenoxybenzyl)(propyl)amino]ethanol in lab experiments is its wide range of potential applications, from medicine to agriculture to material science. Another advantage is its relatively low toxicity compared to traditional insecticides and other chemicals. However, one limitation is the limited availability of 2-[(3-phenoxybenzyl)(propyl)amino]ethanol, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[(3-phenoxybenzyl)(propyl)amino]ethanol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-[(3-phenoxybenzyl)(propyl)amino]ethanol and its potential applications in material science.
Métodos De Síntesis
2-[(3-phenoxybenzyl)(propyl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzyl chloride with propylamine, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 2-[(3-phenoxybenzyl)(propyl)amino]ethanol.
Aplicaciones Científicas De Investigación
2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been studied for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
2-[(3-phenoxyphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-11-19(12-13-20)15-16-7-6-10-18(14-16)21-17-8-4-3-5-9-17/h3-10,14,20H,2,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACFCBHXIAUJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenoxyphenyl)methyl-propylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

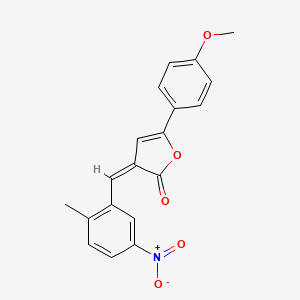
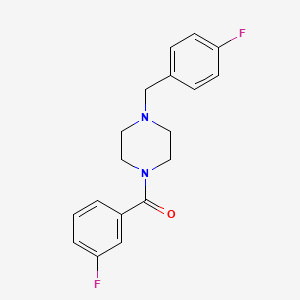

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
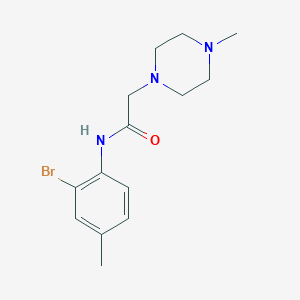
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
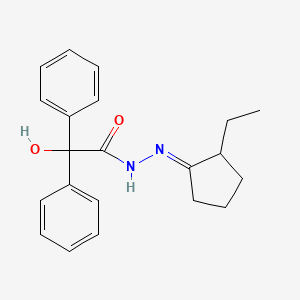
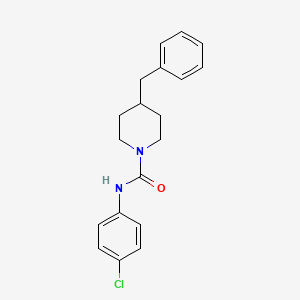
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)